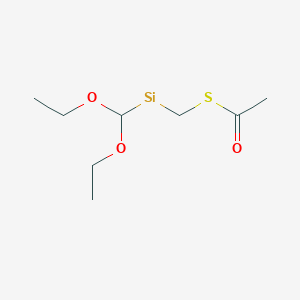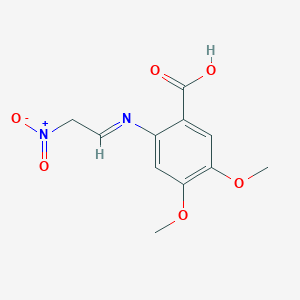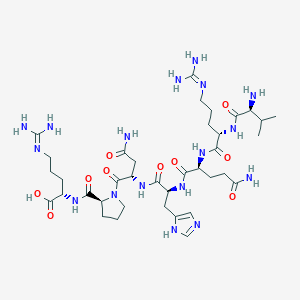
H-Val-Arg-Gln-His-Asn-Pro-Arg-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound H-Val-Arg-Gln-His-Asn-Pro-Arg-OH is a peptide composed of the amino acids valine, arginine, glutamine, histidine, asparagine, proline, and arginine. Peptides like this one are often studied for their biological activities and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of peptides such as H-Val-Arg-Gln-His-Asn-Pro-Arg-OH typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removing the protecting group from the amino acid attached to the resin.
Coupling: Adding the next amino acid in the sequence, which is activated by reagents like HBTU or DIC.
Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
In an industrial setting, the production of peptides can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient and reproducible synthesis of large quantities of peptides.
Analyse Chemischer Reaktionen
Types of Reactions
Peptides like H-Val-Arg-Gln-His-Asn-Pro-Arg-OH can undergo various chemical reactions, including:
Oxidation: This can occur at the side chains of amino acids like histidine and arginine.
Reduction: Disulfide bonds in peptides can be reduced using reagents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted to create peptide analogues with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various amino acid derivatives and coupling reagents like HBTU.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiols.
Wissenschaftliche Forschungsanwendungen
Chemistry
Peptides like H-Val-Arg-Gln-His-Asn-Pro-Arg-OH are used as model compounds to study peptide chemistry, including synthesis, folding, and stability.
Biology
In biological research, these peptides can be used to study protein-protein interactions , enzyme-substrate interactions, and cellular signaling pathways.
Medicine
Peptides have potential therapeutic applications, including as enzyme inhibitors , antimicrobial agents , and drug delivery systems .
Industry
In the industrial sector, peptides are used in the development of biomaterials , cosmetics , and nutraceuticals .
Wirkmechanismus
The mechanism of action of peptides like H-Val-Arg-Gln-His-Asn-Pro-Arg-OH involves their interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. For example, some peptides can inhibit enzymes by binding to their active sites, preventing substrate access.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- H-Asn-Arg-Val-Tyr-Val-His-Pro-Phe-OH
- H-Thr-Pro-Asn-Gln-Arg-Gln-Asn-Val-Cys-OH
Uniqueness
H-Val-Arg-Gln-His-Asn-Pro-Arg-OH is unique due to its specific sequence of amino acids, which determines its biological activity and interaction with molecular targets . The presence of multiple arginine residues, for example, can enhance its binding affinity to negatively charged molecules.
Eigenschaften
CAS-Nummer |
212247-60-4 |
|---|---|
Molekularformel |
C37H63N17O10 |
Molekulargewicht |
906.0 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C37H63N17O10/c1-18(2)28(40)33(61)50-20(6-3-11-46-36(41)42)29(57)49-21(9-10-26(38)55)30(58)52-23(14-19-16-45-17-48-19)31(59)53-24(15-27(39)56)34(62)54-13-5-8-25(54)32(60)51-22(35(63)64)7-4-12-47-37(43)44/h16-18,20-25,28H,3-15,40H2,1-2H3,(H2,38,55)(H2,39,56)(H,45,48)(H,49,57)(H,50,61)(H,51,60)(H,52,58)(H,53,59)(H,63,64)(H4,41,42,46)(H4,43,44,47)/t20-,21-,22-,23-,24-,25-,28-/m0/s1 |
InChI-Schlüssel |
SILXJIRTKYXPBM-QOTDWYQRSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(=O)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N |
Kanonische SMILES |
CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)N)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 3-[(1S)-1-methyl-2-oxocyclopentyl]propanoate](/img/structure/B14258947.png)

![1-[2,6-Di(propan-2-yl)phenyl]-3,4-diphenyl-1H-pyrrole-2,5-dione](/img/structure/B14258959.png)
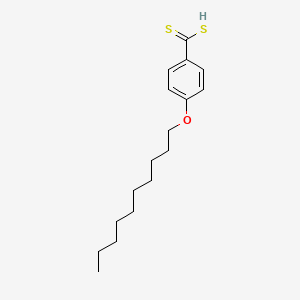
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 2,3-dihydro-2-oxo-, 2-methylpropyl ester](/img/structure/B14258975.png)
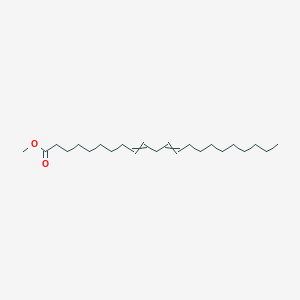
![(6S)-8-Oxo-4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14259000.png)
![1-{[tert-Butyl(dimethyl)silyl]oxy}hex-5-en-2-ol](/img/structure/B14259002.png)

![6-[(Anthracen-9-yl)oxy]hexyl 2-methylprop-2-enoate](/img/structure/B14259018.png)
![2,2'-[(Hydroxyazanediyl)bis(methylene)]di(propane-1,2-diol)](/img/structure/B14259031.png)
